1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(2-methylphenyl)piperazine
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Overview
Description
The compound “1-(4-Chloro-2,5-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine” is a complex organic molecule. It has a molecular formula of C18H21ClN2O2S . The molecule consists of a piperazine ring, which is a heterocyclic amine, with various functional groups attached to it .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H21ClN2O2S . It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and various functional groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The synthesis of similar piperazine derivatives involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some of these properties can be predicted from the molecular formula, but others would require experimental determination .Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-6-4-5-7-18(14)21-8-10-22(11-9-21)25(23,24)19-13-15(2)17(20)12-16(19)3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFOVCEVRSXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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